molecular formula C23H22N2O3S B304043 N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B304043
Poids moléculaire: 406.5 g/mol
Clé InChI: IQOQJPWVEWFNIR-ZHZULCJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as MTA, is a highly potent and selective inhibitor of microtubule assembly. It has been extensively studied for its potential use in cancer treatment, as it has shown promising results in preclinical trials.

Mécanisme D'action

MTA exerts its antitumor activity through the inhibition of microtubule assembly, which is essential for cell division. By disrupting microtubule assembly, MTA induces cell cycle arrest and apoptosis in cancer cells. Additionally, MTA has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, MTA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its overall efficacy as a cancer treatment. MTA has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using MTA in lab experiments is its high potency and selectivity. MTA has been shown to be highly effective in preclinical trials, exhibiting potent antitumor activity at low concentrations. Additionally, MTA has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using MTA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are a number of potential future directions for the study of MTA. One area of research is the development of novel formulations of MTA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to MTA treatment, which could help to personalize cancer treatment and improve overall efficacy. Additionally, there is potential for the development of MTA-based combination therapies, which could enhance the efficacy of existing chemotherapeutic agents. Finally, there is potential for the development of MTA-based therapies for other diseases, such as neurodegenerative diseases.

Méthodes De Synthèse

MTA can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline and 2-thiophene carboxylic acid, followed by the addition of 3,4-dimethylbenzoyl chloride and vinyl magnesium bromide. The resulting compound is then purified through column chromatography to obtain MTA in high purity.

Applications De Recherche Scientifique

MTA has been extensively studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has shown promising results in preclinical trials, exhibiting potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also been studied for its potential use in combination therapy with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

Propriétés

Nom du produit

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C23H22N2O3S

Poids moléculaire

406.5 g/mol

Nom IUPAC

N-[(Z)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3S/c1-15-10-11-17(13-16(15)2)22(26)25-20(14-18-7-6-12-29-18)23(27)24-19-8-4-5-9-21(19)28-3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b20-14-

Clé InChI

IQOQJPWVEWFNIR-ZHZULCJRSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.